molecular formula C11H11N5S B12699804 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- CAS No. 478550-49-1

3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)-

Cat. No.: B12699804
CAS No.: 478550-49-1
M. Wt: 245.31 g/mol
InChI Key: PSUJPGZHZCBWOE-UHFFFAOYSA-N
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Description

3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- typically involves the reaction of aqueous hydroxylamine with carbon disulfide in refluxing water for 3 hours to produce hydrazinecarbothiohydrazide. This intermediate is then cyclized with formic acid under reflux for 45 minutes . Another method involves the reaction of thiophene-2-carbohydrazide or 5-bromothiophene-2-carbohydrazide with various haloaryl isothiocyanates, followed by cyclization in aqueous sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities depending on the substituents introduced.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3H-1,2,4-Triazole-3-thione, 4-amino-2,4-dihydro-5-(1H-indol-1-ylmethyl)- lies in its indolylmethyl group, which imparts distinct biological activities and enhances its potential as a therapeutic agent. This structural feature differentiates it from other triazole derivatives and contributes to its broad-spectrum activity .

Properties

CAS No.

478550-49-1

Molecular Formula

C11H11N5S

Molecular Weight

245.31 g/mol

IUPAC Name

4-amino-3-(indol-1-ylmethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C11H11N5S/c12-16-10(13-14-11(16)17)7-15-6-5-8-3-1-2-4-9(8)15/h1-6H,7,12H2,(H,14,17)

InChI Key

PSUJPGZHZCBWOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC3=NNC(=S)N3N

Origin of Product

United States

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